![molecular formula C12H15N3O3 B3073765 3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid CAS No. 1018163-76-2](/img/structure/B3073765.png)
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Overview
Description
This compound is a derivative of pyrazolo[3,4-b]pyridine . It is used in the synthesis of TRK inhibitors, which are associated with the proliferation and differentiation of cells . Its continuous activation and overexpression can cause cancer .
Synthesis Analysis
The compound is synthesized based on scaffold hopping and computer-aided drug design . The synthetic route for similar compounds involves coupling with 3-ethoxycarbonylphenyl-boronic acid or 4-ethoxycarbonylphenyl-boronic acid through Suzuki reaction .Chemical Reactions Analysis
The compound is part of a series of pyrazolo[3,4-b]pyridine derivatives that were synthesized and evaluated for their activities to inhibit TRKA . Among them, a similar compound showed acceptable activity with an IC50 value of 56 nM .Physical And Chemical Properties Analysis
The compound has a molecular weight of 249.266 and a density of 1.3±0.1 g/cm3 . Its boiling point is 446.1±45.0 °C at 760 mmHg . The melting point is not available .Scientific Research Applications
Antitumor Properties
This compound has been utilized in the synthesis of analogs of Lucanthone, which exhibit antitumor properties . Lucanthone derivatives have shown promise in inhibiting tumor growth and may be explored further for potential cancer therapies.
Antimicrobial Potential
Research has identified that certain derivatives of this compound, specifically compounds 1a and 1b , exhibit good antimicrobial potential . These findings suggest that it could be investigated as a potential antimicrobial agent against bacterial and fungal infections.
Bactericidal Properties
The synthesis of Lucanthone analogs using this compound has also revealed bactericidal properties . Bactericidal agents can effectively kill bacteria, making this area of research relevant for combating bacterial infections.
Mechanism of Action
properties
IUPAC Name |
3-(2-ethyl-4-methyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-3-14-7-9-8(2)6-10(16)15(12(9)13-14)5-4-11(17)18/h6-7H,3-5H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRNHZQNSGFGIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethyl-4-methyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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